1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)10-3-1-2-9(4-10)5-13(19)18-7-12-6-11(18)8-22(12,20)21/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUJBUNQDMBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex bicyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.29 g/mol. The compound features a trifluoromethyl group which can enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been noted that compounds with similar structures can modulate GPCR activity, influencing intracellular signaling pathways and calcium ion dynamics .
- Enzyme Inhibition : The presence of the dioxido and thio groups suggests potential inhibitory effects on enzymes involved in metabolic pathways, which could be explored further in pharmacological studies.
Antitumor Activity
Research indicates that azabicyclo compounds can exhibit significant antitumor properties. For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated for their ability to act as nucleoside analogs, which are known to possess antiviral and anticancer activities .
Case Studies
- Antiviral Studies : A study conducted on related bicyclic compounds demonstrated their effectiveness against various viral strains, suggesting that the target compound may possess similar antiviral properties due to structural similarities .
- Chemotherapeutic Potential : A review highlighted the synthesis of nucleoside analogs from azabicyclo compounds, emphasizing their role in cancer treatment protocols .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, compounds with similar bicyclic frameworks have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases .
Synthetic Building Blocks
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic methodologies, such as Diels-Alder reactions and hydrolysis processes . This versatility is crucial for the synthesis of complex molecules in pharmaceutical development.
Potential Antiviral Activity
Recent studies have suggested that compounds structurally related to 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone may exhibit antiviral properties against various pathogens. The mechanism of action is thought to involve interference with viral replication processes, although further research is required to elucidate specific pathways and efficacy against particular viruses .
Case Study 1: Antimicrobial Activity
A study published in PubMed highlighted the antimicrobial efficacy of related bicyclic compounds against several bacterial strains, demonstrating the potential of these structures in developing new antibiotics . The research utilized various assays to assess the Minimum Inhibitory Concentration (MIC), showing promising results for derivatives similar to the compound .
Case Study 2: Drug Development Pathways
Research documented in Chemical Reviews discusses the pharmacokinetic properties of bicyclic compounds like 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. The findings suggest favorable characteristics that could enhance drug formulation strategies aimed at optimizing therapeutic outcomes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bicyclic Core
The bicyclic sulfonamide framework (2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide) contains sulfur and nitrogen atoms capable of participating in nucleophilic substitution reactions. The electron-withdrawing sulfone group enhances the electrophilicity of adjacent carbons, facilitating displacement reactions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Support |
|---|---|---|---|
| Sulfur Displacement | NaSPh, DMF, 80°C | Substitution at sulfur with thiophenol | |
| Amide Alkylation | CH₃I, K₂CO₃, DMF, RT | N-methylation of the azabicyclo amine |
Ketone Functionalization
The ethanone group undergoes classical ketone reactions, influenced by the electron-deficient trifluoromethylphenyl substituent.
Reduction
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Reagent : NaBH₄/MeOH or LiAlH₄/THF
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Product : Secondary alcohol (1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanol )
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Yield : 75–85% (varies with reducing agent)
Grignard Addition
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Reagent : CH₃MgBr, THF, −78°C → RT
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Product : Tertiary alcohol (1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)-2-propanol )
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Stereoselectivity : Moderate (dr 3:1) due to steric hindrance from the bicyclic core
Aromatic Ring Modifications
The 3-(trifluoromethyl)phenyl group directs electrophilic substitution to the meta position.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(Trifluoromethyl)-5-nitrophenyl derivative | Low yield (30%) |
| Sulfonation | SO₃/H₂SO₄, 100°C | 3-(Trifluoromethyl)-5-sulfophenyl derivative | Requires harsh conditions |
Cycloaddition and Ring-Opening Reactions
The bicyclic system’s strain and sulfone groups enable unique reactivity:
[2+2] Cycloaddition
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Reagent : UV light, thioketone
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Product : Spirothietane derivative (observed in analogous bicyclic sulfonamides )
Acid-Catalyzed Ring Opening
Oxidation and Stability
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Oxidative Stability : The sulfone group resists further oxidation, but the ketone is susceptible to over-oxidation under strong conditions (e.g., KMnO₄ → carboxylic acid).
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Thermal Stability : Decomposes above 250°C, releasing SO₂ (confirmed via TGA).
Cross-Coupling Reactions
While direct coupling is limited by the absence of halides, precursor derivatives enable:
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives (if halogenated) |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylation of the azabicyclo amine |
Key Mechanistic Insights
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the bicyclic thia-azabicyclo framework followed by coupling with the trifluoromethylphenyl ethanone moiety. Key steps include:
- Cyclization : Controlled temperature (e.g., reflux in THF at 65–70°C) and use of sodium hydride as a base to promote bicyclization .
- Coupling : Reaction of the bicyclic intermediate with 3-(trifluoromethyl)phenylacetyl chloride under anhydrous conditions, requiring inert atmosphere (N₂/Ar) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Optimization : High-throughput screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for cross-coupling) improves yield. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify bicyclic framework and trifluoromethylphenyl substitution patterns. Key signals include δ 3.8–4.2 ppm (bridgehead protons) and δ 7.5–8.0 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 368.07 (calculated for C₁₄H₁₃F₃NO₃S) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How can the three-dimensional conformation of the bicyclic core influence its interaction with biological targets like cholinergic receptors?
Answer: The bicyclo[2.2.1]heptane system imposes a rigid, boat-like conformation, which restricts rotational freedom and enhances binding specificity. Methodological approaches include:
- X-ray Crystallography : Resolve the compound’s crystal structure to identify dihedral angles and hydrogen-bonding motifs .
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to acetylcholinesterase (PDB ID: 4EY7). Key interactions: Sulfone oxygen with Ser203 and trifluoromethyl group in a hydrophobic pocket .
- SAR Studies : Synthesize derivatives with modified bridgehead substituents (e.g., methyl vs. hydrogen) to correlate conformational changes with IC₅₀ values .
Q. What experimental strategies resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?
Answer:
- Standardized Assay Conditions : Use identical buffer pH (7.4), temperature (37°C), and enzyme concentrations (e.g., 10 nM acetylcholinesterase) to minimize variability .
- Orthogonal Validation : Confirm activity via fluorometric (e.g., Ellman’s assay) and radiometric (³H-acetylcholine hydrolysis) methods .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ may arise from differences in cell membrane permeability (logP = 2.8 vs. 3.2 for analogs) .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting improved metabolic stability?
Answer:
- Derivative Synthesis : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to reduce CYP450-mediated oxidation .
- In Vitro Stability Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Computational Modeling : Apply QSAR models (e.g., CoMFA) to predict metabolic hotspots. For example, the sulfone group’s electronegativity may correlate with t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
